molecular formula C22H25N3O4 B14390189 2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid CAS No. 88661-48-7

2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid

Cat. No.: B14390189
CAS No.: 88661-48-7
M. Wt: 395.5 g/mol
InChI Key: FVAWNDJTEUZUHK-UHFFFAOYSA-N
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Description

2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid is a complex organic compound that features a benzoic acid core with a hydrazone linkage and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid typically involves the formation of a hydrazone linkage. This can be achieved by reacting an aldehyde or ketone with phenylhydrazine under acidic or neutral conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then coupled with a benzoic acid derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions, enhancing its binding affinity to certain proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid is unique due to its specific hydrazone linkage and the presence of a phenyl group, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various biochemical interactions sets it apart from similar compounds.

Properties

CAS No.

88661-48-7

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[5-oxo-4-(phenylhydrazinylidene)octyl]carbamoyl]benzoic acid

InChI

InChI=1S/C22H25N3O4/c1-2-9-20(26)19(25-24-16-10-4-3-5-11-16)14-8-15-23-21(27)17-12-6-7-13-18(17)22(28)29/h3-7,10-13,24H,2,8-9,14-15H2,1H3,(H,23,27)(H,28,29)

InChI Key

FVAWNDJTEUZUHK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=NNC1=CC=CC=C1)CCCNC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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